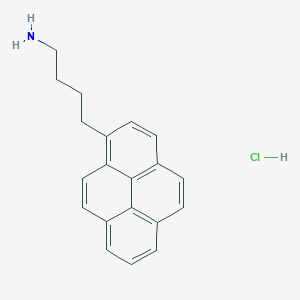
4-Pyren-1-ylbutan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyren-1-ylbutan-1-amine;hydrochloride is an organic compound that features a pyrene moiety attached to a butylamine chain, forming a hydrochloride salt. This compound is known for its fluorescent properties, making it useful in various scientific applications, particularly in the fields of chemistry and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyren-1-ylbutan-1-amine;hydrochloride typically involves a multi-step process:
Preparation of 4-(1-Pyrenyl)butyric acid: This step involves the reaction of pyrene with butyric acid under specific conditions to form 4-(1-Pyrenyl)butyric acid.
Formation of 4-(1-Pyrenyl)butyric amide: The acid is then converted to its corresponding amide using oxalyl chloride and ammonia.
Reduction to 4-(1-Pyrenyl)butyl amine: The amide is reduced using a borane-methyl sulfide complex to yield 4-(1-Pyrenyl)butyl amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring the use of appropriate safety measures and optimizing reaction conditions for higher yields and purity.
化学反应分析
Types of Reactions
4-Pyren-1-ylbutan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The amine group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or borane complexes are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
科学研究应用
4-Pyren-1-ylbutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescent properties.
Industry: Utilized in the development of fluorescent materials and sensors
作用机制
The mechanism of action of 4-Pyren-1-ylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, primarily through its fluorescent properties. The compound can bind to various biomolecules, allowing for the visualization and study of biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
- 4-Amino-1-pyridin-4-ylbutan-1-one oxime hydrochloride
- 4-(1-Pyrenyl)butyric acid
- 4-(1-Pyrenyl)butyl amine
Uniqueness
4-Pyren-1-ylbutan-1-amine;hydrochloride is unique due to its specific structure, which combines a pyrene moiety with a butylamine chain. This structure imparts distinct fluorescent properties, making it particularly useful in applications requiring fluorescence .
属性
CAS 编号 |
71942-37-5 |
|---|---|
分子式 |
C20H20ClN |
分子量 |
309.8 g/mol |
IUPAC 名称 |
4-pyren-1-ylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H19N.ClH/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16;/h3,5-12H,1-2,4,13,21H2;1H |
InChI 键 |
ACHWTJVYVUOQCH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


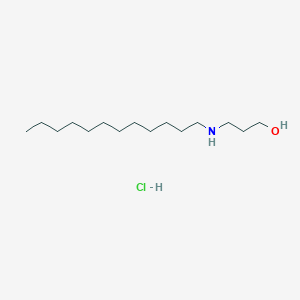
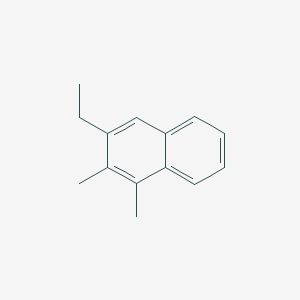

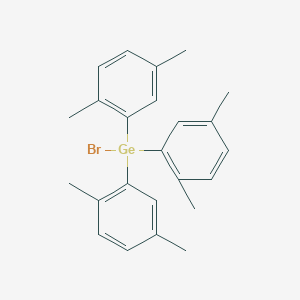
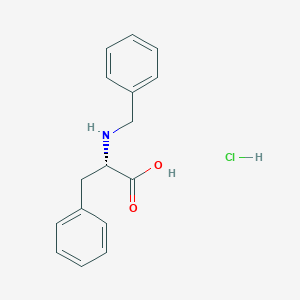
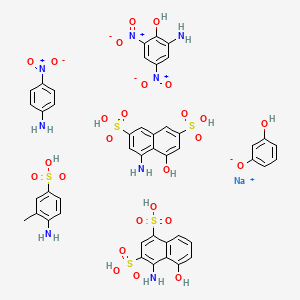
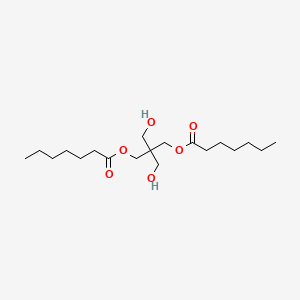
![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
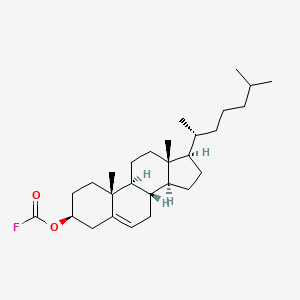
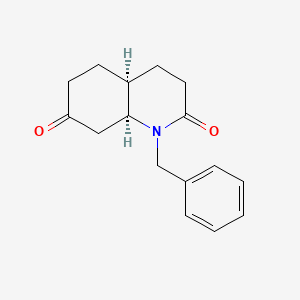

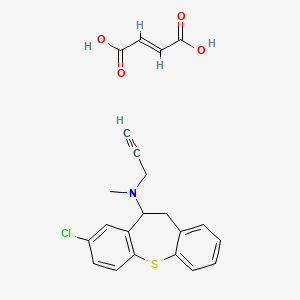
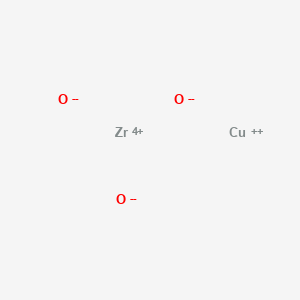
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
